1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile
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Overview
Description
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile is a compound that has garnered significant attention in the field of medicinal and agricultural chemistry. This compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological and physiological activity of molecules by increasing their lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile involves several steps. One common method includes the difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates. This process can be fine-tuned to achieve regioselective meta- or para-difluoromethylation by transforming oxazino pyridines to pyridinium salts upon acid treatment . Industrial production methods often utilize difluoromethylation reagents and metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes .
Chemical Reactions Analysis
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include ClCF2H for X–CF2H bond formation where X is oxygen, nitrogen, or sulfur. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various bioactive molecules.
Biology: The compound’s ability to enhance lipophilicity and bioavailability makes it valuable in biological studies.
Medicine: It is used in the development of pharmaceuticals due to its metabolic stability and ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological molecules through hydrogen bonding . This interaction can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its difluoromethyl group, which imparts distinct properties compared to other similar compounds. Similar compounds include:
Trifluoromethylated pyridines: These compounds have a trifluoromethyl group instead of a difluoromethyl group, leading to different biological activities.
Fluorinated pyridines: These compounds contain fluorine atoms but lack the specific difluoromethyl group, resulting in different chemical and biological properties
Properties
Molecular Formula |
C7H4F2N2O |
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Molecular Weight |
170.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-6-oxopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)11-5(4-10)2-1-3-6(11)12/h1-3,7H |
InChI Key |
QPQDVIQVBIFSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C#N)C(F)F |
Origin of Product |
United States |
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